
5-bromo-2-(methylsulfanyl)-N'-(1H-pyrrole-2-carbonyl)pyrimidine-4-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-2-(methylsulfanyl)-N'-(1H-pyrrole-2-carbonyl)pyrimidine-4-carbohydrazide, also known as BPTES, is a potent inhibitor of glutaminase, an enzyme involved in the metabolism of glutamine. Glutaminase is overexpressed in many types of cancer, making it an attractive target for cancer therapy.
Mécanisme D'action
5-bromo-2-(methylsulfanyl)-N'-(1H-pyrrole-2-carbonyl)pyrimidine-4-carbohydrazide binds to the active site of glutaminase, preventing the enzyme from catalyzing the conversion of glutamine to glutamate. This inhibition leads to a decrease in the production of glutamate, which is necessary for the growth and survival of cancer cells. This compound has been shown to be selective for cancer cells, sparing normal cells from its effects.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells. In addition, this compound has been shown to increase the sensitivity of cancer cells to other chemotherapeutic agents.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-bromo-2-(methylsulfanyl)-N'-(1H-pyrrole-2-carbonyl)pyrimidine-4-carbohydrazide in lab experiments is its specificity for cancer cells, sparing normal cells from its effects. Another advantage is its potential for combination therapy with other chemotherapeutic agents. However, this compound has some limitations, including its low solubility in water and its instability in aqueous solutions.
Orientations Futures
For 5-bromo-2-(methylsulfanyl)-N'-(1H-pyrrole-2-carbonyl)pyrimidine-4-carbohydrazide include the development of more potent and selective inhibitors of glutaminase. In addition, the use of this compound in combination therapy with other chemotherapeutic agents is an area of active research. Finally, the development of methods to overcome the limitations of this compound, such as its low solubility and instability, is an important area of future research.
Conclusion
This compound is a potent inhibitor of glutaminase, an enzyme overexpressed in many types of cancer. Its specificity for cancer cells and potential for combination therapy make it a promising candidate for cancer therapy. Further research is needed to develop more potent and selective inhibitors of glutaminase and to overcome the limitations of this compound.
Méthodes De Synthèse
5-bromo-2-(methylsulfanyl)-N'-(1H-pyrrole-2-carbonyl)pyrimidine-4-carbohydrazide can be synthesized using a multi-step process involving the reaction of various chemicals. The first step involves the reaction of 2-bromo-5-methylthiophene-3-carboxylic acid with thionyl chloride to form 2-bromo-5-methylthiophene-3-carbonyl chloride. The resulting compound is then reacted with 1H-pyrrole-2-carboxylic acid to form 2-(1H-pyrrole-2-carbonyl)-5-methylthiophene-3-carbonyl chloride. The final step involves the reaction of the 2-(1H-pyrrole-2-carbonyl)-5-methylthiophene-3-carbonyl chloride with hydrazine hydrate to form this compound.
Applications De Recherche Scientifique
5-bromo-2-(methylsulfanyl)-N'-(1H-pyrrole-2-carbonyl)pyrimidine-4-carbohydrazide has been extensively studied for its potential use in cancer therapy. Glutaminase is overexpressed in many types of cancer, including breast, lung, and pancreatic cancer. By inhibiting glutaminase, this compound can prevent the production of glutamate, which is necessary for the growth and survival of cancer cells. This compound has also been shown to increase the sensitivity of cancer cells to other chemotherapeutic agents, making it a promising candidate for combination therapy.
Propriétés
IUPAC Name |
5-bromo-2-methylsulfanyl-N'-(1H-pyrrole-2-carbonyl)pyrimidine-4-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN5O2S/c1-20-11-14-5-6(12)8(15-11)10(19)17-16-9(18)7-3-2-4-13-7/h2-5,13H,1H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MANUDPQOUQNHHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)C(=O)NNC(=O)C2=CC=CN2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide](/img/structure/B2966794.png)
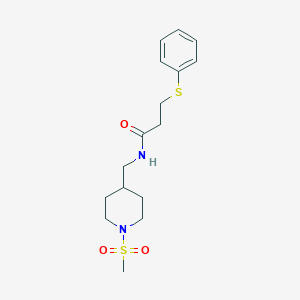
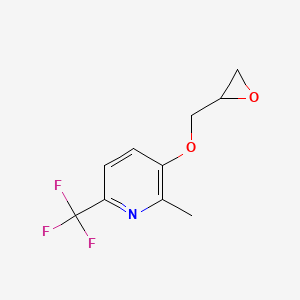
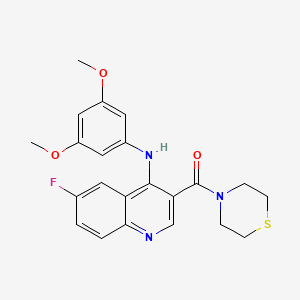
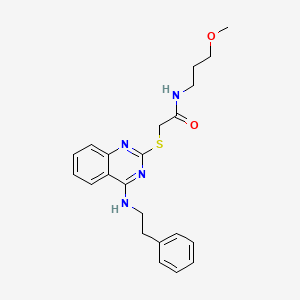

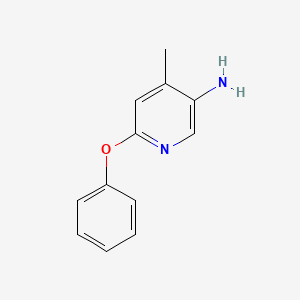
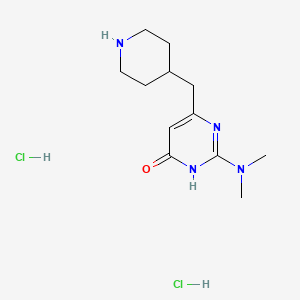
![N-[2-[3-(1,1-Dioxo-1,2-thiazolidin-2-yl)piperidin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2966809.png)


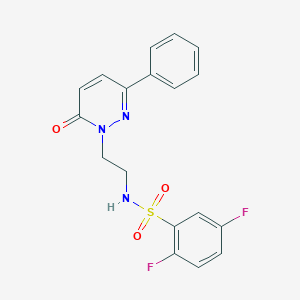
![4-(Trifluoroacetylamino)-5-(dimethylaminomethylene)-4,5-dihydro-6H-cyclopenta[b]thiophene-6-one](/img/structure/B2966815.png)
![Ethyl 2-[[2-[1-[2-[(4-methylbenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2966817.png)